molecular formula C19H21BrN2O2S B2588070 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole CAS No. 899350-84-6

1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2588070
CAS No.: 899350-84-6
M. Wt: 421.35
InChI Key: SLFDUPAKWWBXIX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester in the presence of a sulfonylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzenesulfonyl group and the bromophenyl group can influence its binding affinity and selectivity for these targets. The tert-butyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole: Lacks the bromophenyl group, which may affect its chemical reactivity and biological activity.

    1-(Benzenesulfonyl)-5-phenyl-3-tert-butyl-4,5-dihydro-1H-pyrazole: Lacks the bromine atom, which may influence its substitution reactions and binding interactions.

    1-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole: Contains a chlorine atom instead of a bromine atom, which may alter its chemical and biological properties.

Uniqueness

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions. The combination of the benzenesulfonyl group, bromophenyl group, and tert-butyl group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-tert-butyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-19(2,3)18-13-17(14-9-11-15(20)12-10-14)22(21-18)25(23,24)16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDUPAKWWBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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